molecular formula C7H7BF3NO2 B591531 (2-Amino-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1793091-29-8

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B591531
CAS No.: 1793091-29-8
M. Wt: 204.943
InChI Key: GBIGUIVUUCIHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF3NO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of the corresponding bromobenzaldehyde with a boronic acid derivative. A common method includes a two-step reaction where the bromobenzaldehyde is first converted to the corresponding boronic acid ester, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 5-Trifluoromethyl-2-formylphenylboronic acid

Comparison: (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications. Compared to other similar compounds, it offers enhanced reactivity and selectivity in certain reactions, such as Suzuki-Miyaura coupling .

Biological Activity

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. The compound's unique trifluoromethyl group and amino functionality contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study evaluated the antiproliferative potential of several phenylboronic acids against five distinct cancer cell lines using the sulforhodamine B (SRB) assay and the MTT assay. The results demonstrated a clear structure-activity relationship, with specific modifications enhancing biological activity significantly .

Table 1: Antiproliferative Activity of Phenylboronic Acids

CompoundCell LineIC50 (μM)
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)18
3-Morpholino-5-fluorobenzoxaboroleA2780 (Ovarian)27
This compoundMV-4-11 (Leukemia)TBD

The introduction of the trifluoromethyl group at the 5-position has been shown to enhance the acidity and overall reactivity of the compound, which may contribute to its biological efficacy .

The mechanism by which this compound exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Flow cytometry analyses revealed that treated cells exhibited significant G2/M phase arrest, which was associated with increased caspase-3 activity—a marker for apoptosis . The structural modifications, particularly the position of substituents like trifluoromethyl, were critical in determining the compound's activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated moderate antibacterial effects against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to established antimicrobial agents . The presence of the trifluoromethyl group enhances lipophilicity and may facilitate better interaction with microbial targets.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)
Escherichia coli32
Bacillus cereus16
Candida albicans64

Case Studies

A notable case study involved the synthesis and evaluation of various phenylboronic acid derivatives, including this compound. The study focused on their interaction with specific enzymes involved in cancer progression and microbial resistance mechanisms. The findings indicated that these compounds could effectively inhibit target enzymes, thus validating their potential as therapeutic agents .

Properties

IUPAC Name

[2-amino-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIGUIVUUCIHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.